molecular formula C10H10BrFN2O B7512343 1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea

1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea

Cat. No. B7512343
M. Wt: 273.10 g/mol
InChI Key: MWQRUGYWJZSWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea, also known as BPU, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPU belongs to the class of urea derivatives and has been found to possess various biological activities that make it a promising candidate for drug development.

Mechanism of Action

1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea exerts its biological effects by selectively binding to specific targets in the body. It has been found to bind to the active site of enzymes such as COX-2 and MMP-9, thereby inhibiting their activity. 1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea has also been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects:
1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea has been found to modulate various biochemical and physiological processes in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the expression of adhesion molecules, and decrease the activity of certain transcription factors. 1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea has also been found to induce the expression of genes that are involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea has several advantages as a research tool. It is a highly selective compound that can be used to target specific biological processes. 1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea is also relatively stable and can be easily synthesized in large quantities. However, 1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. 1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea can also be toxic at high concentrations, which can limit its use in some assays.

Future Directions

There are several future directions for research on 1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea. One area of interest is the development of 1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea derivatives that have improved solubility and bioavailability. Another area of research is the identification of new targets for 1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea that can be used to treat a broader range of diseases. Additionally, there is a need for more in-depth studies on the pharmacokinetics and toxicity of 1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea to better understand its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea is a promising compound that has shown potential for therapeutic applications. Its unique properties make it a valuable tool for scientific research, and there is a need for further studies to fully understand its potential. 1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea represents a promising avenue for drug development and has the potential to make a significant impact on human health.

Synthesis Methods

The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea involves the reaction of 4-bromo-2-fluoroaniline with propargyl isocyanate in the presence of a base. The resulting product is then treated with acetic anhydride to form 1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea. This procedure has been optimized to obtain high yields of 1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea with good purity.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. 1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea has also been shown to inhibit the activity of certain enzymes that are involved in various disease processes.

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQRUGYWJZSWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-fluorophenyl)-3-prop-2-enylurea

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